5-Acetyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Acetyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-Acetyl-1,3-thiazole-4-carboxylic acid.
Result of Action
Thiazole derivatives have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-thiazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the cyclization of in situ formed hemiacetal with thioureas, which affords 2-aminothiazole-5-carboxylates .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiazoles can react in cycloadditions, but generally at high temperatures due to favorable aromatic stabilization of the reactant .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thiourea, ethyl 4-bromo-3-oxopentanoate, and dimethyl acetylenedicarboxylate (DMAD). Reaction conditions often involve heating under reflux, the use of solvents such as ethanol, and the application of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with DMAD can lead to the formation of pyridine derivatives through a series of cycloaddition and ring-opening steps .
Scientific Research Applications
5-Acetyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications due to its diverse biological activities. It is used in the development of antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents . Additionally, this compound is employed in the synthesis of novel derivatives with potential therapeutic effects against various diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Acetyl-1,3-thiazole-4-carboxylic acid include other thiazole derivatives such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit various biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyl and carboxylic acid functional groups in its structure allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-acetyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMZJKREVGJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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